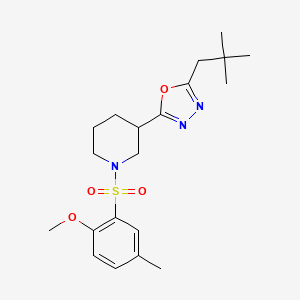
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H29N3O4S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination that may enhance its pharmacological properties.
Structural Features
The compound consists of several key components:
- Oxadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Piperidine Moiety : Often associated with enhanced receptor interactions and bioavailability.
- Methoxy and Sulfonyl Groups : These functional groups contribute to the compound's lipophilicity and biological activity.
Biological Activity
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections outline specific findings related to the biological activity of this compound.
Anticancer Activity
Studies have demonstrated that compounds containing oxadiazole rings can induce apoptosis in cancer cell lines. For instance:
- Cytotoxic Effects : The compound has shown significant cytotoxic effects against various cancer cell lines, including lung and breast cancers. In vitro studies reveal IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | A549 | 2.41 |
These results suggest that the compound may act through mechanisms such as the activation of apoptotic pathways, with studies indicating an increase in p53 expression and caspase activation in treated cells.
Case Studies
- In Vitro Studies : A series of experiments conducted on MCF-7 and A549 cell lines demonstrated the compound's ability to inhibit cell proliferation effectively. Flow cytometry assays confirmed that treatment led to increased apoptosis markers.
- Molecular Docking Studies : Computational analyses suggest strong interactions between the oxadiazole ring and target proteins involved in cancer progression. These studies indicate potential for further optimization to enhance binding affinity.
Propiedades
IUPAC Name |
2-(2,2-dimethylpropyl)-5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-14-8-9-16(26-5)17(11-14)28(24,25)23-10-6-7-15(13-23)19-22-21-18(27-19)12-20(2,3)4/h8-9,11,15H,6-7,10,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQZBBANIVRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














